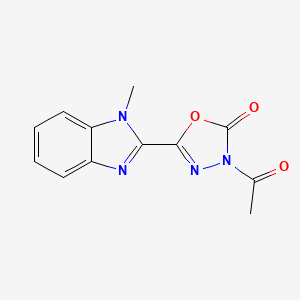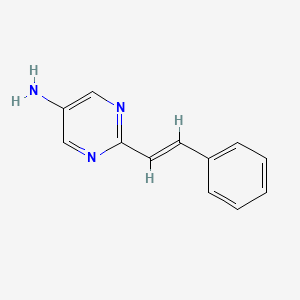![molecular formula C16H18N4 B12911017 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]- CAS No. 787590-84-5](/img/structure/B12911017.png)
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine consists of an imidazo[1,2-a]pyrazine core with a 3-isopropylphenyl group and an N-methyl group attached.
Vorbereitungsmethoden
The synthesis of 3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-isopropylbenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst to form the imidazo[1,2-a]pyrazine core. The resulting intermediate is then methylated using methyl iodide to obtain the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methyl group can be replaced with other substituents using appropriate reagents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored as a potential drug candidate for various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease progression. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential fully.
Vergleich Mit ähnlichen Verbindungen
3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the attached substituents. They also exhibit diverse biological activities and are used in medicinal chemistry.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring and are known for their applications in drug development.
Pyrrolopyrazines: These compounds contain a pyrazine ring fused to a pyrrole ring and are explored for their biological activities.
The uniqueness of 3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
787590-84-5 |
|---|---|
Molekularformel |
C16H18N4 |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
N-methyl-3-(3-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C16H18N4/c1-11(2)12-5-4-6-13(9-12)14-10-19-16-15(17-3)18-7-8-20(14)16/h4-11H,1-3H3,(H,17,18) |
InChI-Schlüssel |
CZLMUBOUIKRVTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)



![6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12910959.png)




![2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12910979.png)


